Leukotriene B4-3-aminopropylamide
Description
Overview of Eicosanoid Signaling Pathways: Leukotriene B4 and its Biological Significance
Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. nih.govnih.gov These lipid mediators, which include prostaglandins (B1171923), thromboxanes, lipoxins, and leukotrienes, are pivotal in a vast array of physiological and pathological processes. nih.govnih.govnih.gov The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by one of two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, or the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. nih.govnih.gov
Within the LOX pathway, the action of 5-lipoxygenase (5-LO) on arachidonic acid is a key step, leading to the formation of Leukotriene A4 (LTA4). nih.govwikipedia.org LTA4 is an unstable epoxide that can be further metabolized to either the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) or to Leukotriene B4 (LTB4). nih.govwikipedia.org
Leukotriene B4 is a potent pro-inflammatory mediator with significant biological effects. nih.gov Its primary role is as a powerful chemoattractant for leukocytes, particularly neutrophils, guiding them to sites of inflammation. nih.gov This chemotactic activity is crucial in the initial stages of the immune response to infection or injury. nih.gov Beyond chemotaxis, LTB4 stimulates a range of leukocyte functions, including aggregation, adhesion to endothelial cells, and the release of lysosomal enzymes and reactive oxygen species. nih.gov These actions are mediated through its binding to specific cell surface receptors, primarily the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). nih.govnih.govnih.gov The profound influence of LTB4 on inflammatory cell recruitment and activation has implicated it in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, asthma, psoriasis, and inflammatory bowel disease. nih.govnih.gov
Contextualizing Synthetic Leukotriene Analogs in Receptor Research
The complexity of eicosanoid signaling, with multiple ligands and receptors often exhibiting overlapping specificities, presents a significant challenge to researchers. To unravel the precise role of individual receptors in health and disease, the development of synthetic analogs of natural ligands has been indispensable. These engineered molecules are designed to possess modified properties, such as enhanced stability, altered receptor affinity, or selective agonist or antagonist activity. caymanchem.commedchemexpress.com
The design of synthetic leukotriene analogs has followed several strategic approaches. One method involves creating structural mimics of the natural leukotriene that are more resistant to metabolic degradation. Another strategy focuses on modifying specific chemical moieties to alter the compound's binding affinity for different receptor subtypes. caymanchem.commedchemexpress.com For instance, by systematically altering the structure of LTB4, researchers have developed compounds that preferentially bind to and activate or block either the BLT1 or BLT2 receptor. nih.gov This selectivity is crucial for isolating the physiological functions of each receptor.
The development of receptor-selective antagonists has been particularly valuable. These compounds block the action of the natural ligand at a specific receptor, allowing for the investigation of the consequences of that receptor's signaling cascade being inhibited. nih.gov This approach has been instrumental in validating specific leukotriene receptors as potential therapeutic targets for inflammatory diseases. nih.govcore.ac.uk The insights gained from studies using synthetic analogs have not only clarified the fundamental biology of leukotriene signaling but have also guided the development of new anti-inflammatory drugs. core.ac.uk
Role of Leukotriene B4-3-aminopropylamide as a Selective Pharmacological Tool
This compound (LTB4-3-AP) is a prime example of a synthetic leukotriene analog that has become a valuable pharmacological tool. It is a derivative of LTB4 in which the carboxyl group has been replaced with a 3-aminopropylamide moiety. This chemical modification confers a high degree of selectivity for the BLT1 receptor over the BLT2 receptor. ebiohippo.com
The significant difference in binding affinity of LTB4-3-AP for the two LTB4 receptor subtypes is a key feature that makes it a powerful research tool. This selectivity allows for the specific activation of the BLT1 receptor, enabling researchers to study its downstream signaling events and physiological effects in isolation from those mediated by the BLT2 receptor.
| Compound | BLT1 Ki (nM) | BLT2 Ki (nM) | Receptor Selectivity (Fold) |
| Leukotriene B4 | ~1-5 | ~1000 | ~200-1000 |
| This compound | 5.1 | 1,227 | ~240 |
This table presents the binding affinities (Ki values) of Leukotriene B4 and this compound for the BLT1 and BLT2 receptors. A lower Ki value indicates a higher binding affinity. The receptor selectivity is calculated as the ratio of Ki for BLT2 to Ki for BLT1.
Furthermore, research has revealed that LTB4-3-AP possesses a dual functionality, acting as an agonist at the BLT1 receptor while also exhibiting inhibitory activity at the P2Y7 receptor, a purinergic receptor involved in inflammasome activation. This unique pharmacological profile distinguishes it from the native LTB4 and provides a specialized tool for investigating the interplay between these two distinct signaling pathways in inflammation.
The utility of LTB4-3-AP has been demonstrated in various experimental settings. For example, it has been used to probe the role of BLT1 in neutrophil chemotaxis and calcium mobilization. nih.govcore.ac.uk By stimulating neutrophils with LTB4-3-AP, researchers can specifically induce BLT1-mediated responses and study the intracellular signaling cascades involved. Moreover, its application in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma, helps to elucidate the specific contribution of the BLT1 receptor to the pathogenesis of these conditions. nih.gov
| Functional Assay | Compound | EC50/IC50 | Cellular Response |
| Neutrophil Chemotaxis | Leukotriene B4 | Potent Agonist | Migration of neutrophils |
| Neutrophil Chemotaxis | This compound | BLT1-selective Agonist | Migration of neutrophils via BLT1 |
| Calcium Mobilization | Leukotriene B4 | Potent Agonist | Increase in intracellular calcium |
| Calcium Mobilization | This compound | BLT1-selective Agonist | Increase in intracellular calcium via BLT1 |
This table summarizes the functional activity of Leukotriene B4 and this compound in key neutrophil functions. EC50 refers to the half-maximal effective concentration for agonists, while IC50 refers to the half-maximal inhibitory concentration for antagonists.
Structure
2D Structure
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKPVPQZNCNDHN-IKJWWRMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Interaction Dynamics
Quantitative Receptor Binding Kinetics and Affinity Profiling
The pharmacological characterization of Leukotriene B4-3-aminopropylamide hinges on its precise binding affinity and selectivity for the two main LTB4 receptor subtypes, BLT1 and BLT2. These receptors, while both responsive to the endogenous ligand LTB4, exhibit different affinities and expression patterns. BLT1 is a high-affinity receptor found primarily on leukocytes, while BLT2 has a lower affinity for LTB4 and is more ubiquitously expressed. nih.gov
This compound demonstrates potent and highly selective binding to the BLT1 receptor. ebiohippo.comcaymanchem.com Quantitative binding assays have determined its inhibition constant (Ki) at the BLT1 receptor to be 5.1 nM. ebiohippo.comcaymanchem.com In stark contrast, its affinity for the BLT2 receptor is significantly lower, with a reported Ki value of 1,227 nM. ebiohippo.comcaymanchem.com This represents a greater than 240-fold selectivity for BLT1 over BLT2, distinguishing it from the endogenous ligand LTB4, which binds to both receptors. ebiohippo.comcaymanchem.com This high degree of selectivity makes LTB4-3-aminopropylamide a valuable tool for isolating and studying BLT1-mediated signaling pathways.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity (Fold) |
|---|---|---|
| BLT1 | 5.1 | >240x vs BLT2 |
| BLT2 | 1,227 | - |
Data sourced from BioHippo and Cayman Chemical. ebiohippo.comcaymanchem.com
Radioligand competition assays have further elucidated the selective nature of this compound. In these studies, the compound demonstrated a high affinity for the BLT1 receptor, effectively displacing the radiolabeled endogenous agonist, [3H]LTB4. nih.gov However, it did not show a high affinity for the BLT2 receptor, confirming its selective antagonist/ligand properties at BLT1. nih.gov This contrasts with the endogenous agonist LTB4, which binds with high affinity to BLT1 and with a lower, but still physiologically relevant, affinity to BLT2. nih.govnih.gov The modification of the C-1 carboxyl group of LTB4 to a 3-aminopropylamide moiety is a key structural determinant of this altered receptor-binding profile, particularly its reduced activity at the BLT2 receptor. nih.gov
Structural Biology of Receptor-Ligand Complex Formation
Understanding the precise molecular interactions between this compound and the BLT1 receptor requires insights from structural biology. While a crystal structure of the LTB4-3-aminopropylamide-BLT1 complex is not yet available, studies on the endogenous ligand-bound receptor provide a critical framework for understanding its activation mechanism.
Recent breakthroughs have yielded the cryo-electron microscopy (cryo-EM) structure of the human BLT1 receptor in an active conformation, bound to its native ligand LTB4 and coupled to a G-protein. nih.govnih.gov These structures reveal that the LTB4 binding pocket is wide and accessible from the membrane. nih.govosti.gov The activation of the receptor involves a hydrogen-bond network formed by water molecules and key polar residues within the binding site. nih.govnih.gov A significant conformational change upon ligand binding involves the displacement of specific residues, such as M101 and I271, toward the center of the receptor, which is proposed to be a key mechanism in receptor activation. nih.govpdbj.org This structural information provides a detailed scaffold for understanding how ligands like LTB4-3-aminopropylamide engage with and modulate the function of the BLT1 receptor. nih.gov
In the absence of a direct crystal structure, computational modeling and molecular dynamics (MD) simulations have been employed to predict the binding modes of agonists within the BLT1 and BLT2 receptors. researchgate.net Models of LTB4 bound to BLT1 suggest that the carboxyl group of the ligand forms a crucial salt bridge with a positively charged arginine residue within the receptor's binding pocket. researchgate.net The tail hydroxyl groups of LTB4 are also predicted to form hydrogen bonds with several other amino acid residues. researchgate.net
For this compound, the replacement of the terminal carboxyl group with the 3-aminopropylamide moiety fundamentally alters this key interaction. It is hypothesized that the amide and terminal amine of this group would engage in a different set of hydrogen bonding interactions within the pocket compared to the salt bridge formed by LTB4. This altered interaction pattern likely underlies its unique pharmacological profile, including its high selectivity for BLT1.
Site-directed mutagenesis studies have been instrumental in validating structural and computational models by identifying specific amino acid residues critical for ligand binding and receptor activation. nih.govnih.gov Research has highlighted that residues within transmembrane (TM) helices 3 and 5 of the BLT1 receptor are key participants in ligand binding. medchemexpress.comresearchgate.net Mutational analysis combined with cryo-EM data has confirmed the importance of several residues in forming the hydrophobic ligand-binding tunnel. researchgate.net
Table 2: Key Amino Acid Residues in BLT1 Ligand Binding
| Residue | Location | Proposed Role in Ligand Interaction |
|---|---|---|
| M101 (3.36) | TM3 | Forms part of the hydrophobic binding tunnel; displacement is key to activation. nih.govresearchgate.net |
| Y102 (3.37) | TM3 | Contributes to the skeleton of the hydrophobic tunnel. researchgate.net |
| W234 (6.48) | TM6 | Forms part of the hydrophobic binding tunnel. researchgate.net |
| I271 (7.39) | TM7 | Forms part of the hydrophobic binding tunnel; displacement is key to activation. nih.govresearchgate.net |
| F275 (7.43) | TM7 | Contributes to the skeleton of the hydrophobic tunnel. researchgate.net |
Residue numbering may include Ballesteros-Weinstein notation.
These studies collectively provide a detailed picture of the ligand recognition site on BLT1, explaining how the specific chemical structure of this compound allows it to selectively and potently interact with this key inflammatory receptor.
Downstream Cellular Signaling Cascade Modulations
This compound (LTB4-APA) is a synthetic derivative of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Its unique pharmacological profile stems from its specific interactions with cell surface receptors and the subsequent modulation of intracellular signaling pathways.
G Protein-Coupled Receptor (GPCR) Coupling Mechanisms and Specificity
This compound primarily exerts its effects through interaction with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cell communication. researchgate.netnih.gov The compound demonstrates a distinct specificity profile for these receptors.
Research indicates that LTB4-APA functions as a selective agonist for the high-affinity leukotriene B4 receptor 1 (BLT1). The BLT1 receptor is a GPCR involved in mediating inflammatory responses, and its activation by ligands like LTB4-APA triggers leukocyte activation. In contrast, studies using LTB4 receptor antagonists, including LTB4-3-aminopropylamide, have shown a high affinity for BLT1 but not for the low-affinity receptor, BLT2. researchgate.net This selectivity for BLT1 may lead to reduced off-target effects compared to the native ligand, LTB4, which binds to both BLT1 and BLT2.
Furthermore, LTB4-APA exhibits a unique dual functionality, acting as an inhibitor of the P2Y7 receptor, a purinergic GPCR implicated in inflammasome activation. scbt.com This inhibitory action at a separate receptor class distinguishes it from native LTB4 and other derivatives. The binding and activation of the BLT1 receptor by LTB4-APA involve a hydrogen-bond network with key polar residues within the receptor's structure. Like other GPCRs, the activation of BLT1 is an allosteric process that couples agonist binding to the recruitment of intracellular G-proteins, initiating downstream signaling events. elifesciences.org
Table 1: Receptor Interaction Profile of this compound
| Receptor | Interaction Type | Reported Affinity/Activity | Reference |
|---|---|---|---|
| BLT1 | Agonist | High affinity | researchgate.net |
| BLT2 | - | Low to no affinity | researchgate.net |
| P2Y7 | Inhibitor | Inhibitory activity reported |
Regulation of Intracellular Calcium Mobilization
A primary consequence of BLT1 receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in many cellular processes. The parent compound, LTB4, upon engaging with its BLT1 and BLT2 receptors on immune cells like macrophages, initiates a signaling cascade that leads to a significant increase in intracellular calcium. nih.govnih.gov
This process is mediated through the activation of phospholipase C (PLC). nih.gov Activated PLC, in turn, acts on membrane phospholipids, leading to the generation of inositol (B14025) triphosphate (IP3), which then triggers the release of calcium from intracellular stores. This is often followed by an influx of extracellular calcium through calcium release–activated channels (CRAC). nih.govnih.gov As a selective BLT1 agonist, this compound is understood to activate this same pathway, leading to a transient increase in cytosolic calcium levels in target cells. This elevation in [Ca2+]i is a key event that drives subsequent cellular responses, such as chemotaxis and activation. nih.gov
Impact on Adenylate Cyclase Activity and Cyclic AMP Production
The relationship between leukotriene signaling and the adenylate cyclase-cyclic AMP (cAMP) pathway is complex. Studies on the parent compound, LTB4, have shown that it can inhibit forskolin-stimulated cAMP production in cells expressing the BLT2 receptor. researchgate.net This suggests that at least one of the LTB4 receptors is coupled to an inhibitory G protein (Gi), which negatively regulates adenylate cyclase activity.
However, other research investigating LTB4-stimulated human leukocytes found that while LTB4 induced the release of lysosomal enzymes in parallel with increases in cAMP, a direct causal link was questionable. nih.gov Pre-incubation with other related compounds blocked the degranulation response without affecting the cAMP levels, suggesting the two events might be coincidental rather than directly linked. nih.gov Direct experimental data detailing the specific impact of this compound on adenylate cyclase activity and cAMP production is not extensively documented in the reviewed literature.
Modulation of Inositol Phospholipid Hydrolysis Pathways
The activation of phospholipase C (PLC) by LTB4 receptor agonists directly modulates inositol phospholipid hydrolysis. Research on LTB4 in rat polymorphonuclear leukocytes (PMNs) demonstrated that the ligand induces a rapid breakdown of pre-labeled inositol phospholipids. nih.gov
This hydrolysis leads to the swift formation and accumulation of several key signaling molecules:
Inositol triphosphate (IP3): Peaks within 5-15 seconds of LTB4 exposure. nih.gov
Inositol bisphosphate: Peaks after approximately 30 seconds. nih.gov
Inositol monophosphate: Accumulates rapidly in the presence of lithium chloride (LiCl). nih.gov
The kinetics of this process strongly suggest that LTB4 receptor activation is coupled to a G protein that regulates PLC, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). nih.gov Given that this compound is a potent BLT1 agonist, it is expected to trigger this same cascade of inositol phospholipid hydrolysis, a fundamental mechanism for initiating calcium signaling and activating other downstream pathways. nih.gov
Table 2: Products of LTB4-Mediated Inositol Phospholipid Hydrolysis
| Metabolite | Peak Formation Time (Post-LTB4 Exposure) | Role | Reference |
|---|---|---|---|
| Inositol triphosphate (IP3) | 5-15 seconds | Triggers release of intracellular calcium | nih.gov |
| Inositol bisphosphate | ~30 seconds | Intermediate in the hydrolysis pathway | nih.gov |
| Inositol monophosphate | Rapid accumulation | End product of the cascade | nih.gov |
Cellular and Preclinical Applications in Immunological and Pathophysiological Models
Leukocyte Chemoattraction and Migration Studies
Leukotriene B4 is a well-established, potent chemoattractant for various leukocytes, including neutrophils, monocytes, and eosinophils, guiding them to sites of inflammation. nih.govnih.gov LTB4-APA, as a stable analog, has been pivotal in studying the specific receptor interactions that govern this critical process.
Neutrophil Chemotaxis and Receptor Desensitization Analysis
LTB4 is a powerful stimulator of neutrophil migration. nih.gov LTB4-APA has been utilized to investigate the nuanced signaling pathways involved in this chemotactic response. Studies have shown that LTB4 and its analogs augment neutrophil adherence, a key step in their migration from blood vessels into tissues. nih.gov
A crucial aspect of regulating inflammatory responses is receptor desensitization, which prevents excessive and prolonged cellular activation. Research has demonstrated that neutrophils can become desensitized to LTB4, a process that is critical for self-limiting inflammatory responses like swarming behavior at infection sites. biorxiv.orgd-nb.info Studies using LTB4 analogs have been instrumental in understanding the molecular mechanisms of desensitization, including the role of specific kinases and receptor phosphorylation sites. biorxiv.org For instance, in murine models, the G-protein-coupled receptor kinase 2 (GRK2) is essential for the desensitization that curtails LTB4-dependent neutrophil swarming. d-nb.info
Eosinophil and Macrophage Recruitment Dynamics
Beyond neutrophils, LTB4 also orchestrates the recruitment of other key inflammatory cells like eosinophils and macrophages. nih.gov In allergic inflammation, LTB4 cooperates with other signaling molecules, such as eotaxin, to mediate eosinophil recruitment. nih.gov Studies in murine models of allergic pleurisy have revealed that LTB4 receptor antagonists can block eosinophil accumulation, highlighting the importance of the LTB4 pathway in this process. nih.gov
Furthermore, LTB4 plays a significant role in macrophage recruitment and polarization. In a mouse model of wet-type age-related macular degeneration (AMD), LTB4 was shown to attract M2 macrophages via the BLT1 receptor, contributing to the development of choroidal neovascularization. nih.govjci.org This process was associated with increased production of vascular endothelial growth factor A (VEGF-A) by the recruited macrophages. nih.gov
Immunomodulatory Effects on Inflammatory Cell Responses
LTB4-APA is recognized as a leukotriene immunomodulator, capable of influencing a range of inflammatory cell functions beyond simple chemoattraction. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Modulation of Cytokine and Chemokine Secretion Profiles
Leukotrienes can modulate the release of cytokines and chemokines from immune cells, thereby shaping the inflammatory milieu. nih.govnih.gov While some studies have reported that LTB4 had no effect on the secretion of certain cytokines like IL-12 and IL-10 from murine bone-marrow-derived dendritic cells, other research points to a more complex regulatory role. nih.gov The effects of LTB4 on cytokine release are mediated through its receptors, primarily BLT1. nih.gov
Influence on Leukocyte Differentiation and Activation States (e.g., HL-60 cells)
The human promyelocytic leukemia cell line, HL-60, is a valuable in vitro model for studying myeloid cell differentiation. When induced to differentiate into monocyte-like cells, HL-60 cells develop stereospecific receptors for LTB4. nih.gov LTB4-APA has been used in competitive binding assays to characterize these receptors, demonstrating a rank order of potency similar to that observed in human blood polymorphonuclear leukocytes (PMNLs), with LTB4 having a higher affinity than LTB4-3-aminopropylamide. nih.gov This indicates the specificity of these receptors for LTB4 and its analogs. nih.gov
Binding of LTB4 to these receptors on differentiated HL-60 cells triggers intracellular signaling events, such as a transient increase in cytosolic calcium concentration. nih.gov Furthermore, preincubation with LTB4 can lead to a selective loss of high-affinity receptors, a hallmark of receptor desensitization. nih.gov
Investigations in Disease-Relevant Animal Models
The utility of LTB4-APA and related compounds extends to in vivo studies using animal models of various diseases. These models provide a platform to investigate the pathophysiological roles of the LTB4 pathway and to evaluate the therapeutic potential of targeting this pathway.
Role in Murine Models of Choroidal Neovascularization and Ocular Inflammation
While direct studies on Leukotriene B4-3-aminopropylamide in ocular models are limited, extensive research on the role of its parent compound, LTB4, and its receptor, BLT1, provides significant insights into its potential applications in choroidal neovascularization (CNV) and ocular inflammation.
Research has demonstrated that the LTB4/BLT1 signaling axis is a critical promoter of laser-induced CNV in mouse models of wet-type age-related macular degeneration (AMD). jci.orgnih.gov Following laser injury to the retina, LTB4 production in the eye significantly increases, leading to the recruitment of M2 macrophages via the BLT1 receptor. jci.orgnih.gov These macrophages, in turn, produce vascular endothelial growth factor (VEGF)-A, a key driver of angiogenesis, thus exacerbating CNV formation. jci.orgnih.gov Studies have shown that BLT1-deficient mice exhibit significantly less CNV compared to their wild-type counterparts, along with lower expression of proangiogenic and profibrotic factors. jci.orgnih.gov
Furthermore, the intravitreal introduction of LTB4 has been found to increase vascular permeability and the recruitment of myeloid cells into the vitreoretinal space, key features of ocular inflammation. arvojournals.org In experimental autoimmune uveitis (EAU), a model for human uveitis, LTB4 levels are significantly elevated in the vitreous fluid during disease progression. arvojournals.org Targeting the LTB4 pathway with inhibitors has been shown to suppress vascular permeability and mitigate the progression of EAU. arvojournals.org Given that this compound is a potent BLT1 agonist, it can be inferred that it would play a significant role in exacerbating these inflammatory and neovascular processes in experimental settings, making it a useful compound for studying the underlying mechanisms of these sight-threatening conditions.
Table 1: Effects of LTB4 Pathway Modulation in Murine Ocular Models
| Model | Intervention | Key Findings | Reference |
| Laser-induced Choroidal Neovascularization (CNV) | BLT1 deficiency | Significantly reduced CNV volume; Lower expression of proangiogenic and profibrotic factors. | jci.orgnih.gov |
| Laser-induced Choroidal Neovascularization (CNV) | Intravitreal LTB4 | Increased vascular permeability and recruitment of myeloid cells. | arvojournals.org |
| Experimental Autoimmune Uveitis (EAU) | Intravitreal LTB4 | Increased vascular permeability and recruitment of myeloid cells. | arvojournals.org |
| Experimental Autoimmune Uveitis (EAU) | LTB4 inhibitor (L-nomacopan) | Inhibited vascular permeability and suppressed disease progression. | arvojournals.org |
Implications for Glucolipid Metabolism Disorder Pathways in Experimental Systems
Recent research has directly implicated this compound in the pathophysiology of glucolipid metabolism disorders (GLMD). A study investigating the effects of a traditional Chinese herbal formula, Dangua Fang (DGF), on GLMD revealed that this compound was among the metabolites significantly upregulated in a model group with GLMD compared to a control group. nih.gov
GLMD is characterized by an energy surplus, with excessive intestinal fat absorption being a primary contributor. nih.gov This leads to conditions such as obesity, fatty liver disease, and insulin (B600854) resistance. nih.gov The study highlighted the role of Nuclear factor, interleukin-3 regulated (NFIL3), a key regulator of intestinal fat absorption, in this process. nih.gov The upregulation of this compound in the GLMD model suggests a potential role for the LTB4 signaling pathway in the metabolic disturbances associated with this condition. This finding opens new avenues for research into how inflammatory mediators like LTB4, and by extension its stable analog this compound, contribute to the complex interplay between inflammation and metabolic dysregulation.
Table 2: Metabolite Changes in an Experimental Model of Glucolipid Metabolism Disorder
| Metabolite | Change in GLMD Model Group | Reference |
| This compound | Significantly Upregulated | nih.gov |
| (2alpha,3alpha,5alpha,22R,23R)-2,3,22,23-tetrahydroxy-25-methylergost-24(28)en-6-one | Significantly Upregulated | nih.gov |
| Gemfibrozil | Significantly Upregulated | nih.gov |
| 3,4,5-trimethoxycinnamic acid | Significantly Downregulated | nih.gov |
| 1-(2,4,5-trimethoxyphenyl)-1,2-propanedione | Significantly Downregulated | nih.gov |
Contributions to Research on Atherosclerosis Progression
While direct studies focusing on this compound in atherosclerosis are not yet prevalent, the well-established role of LTB4 in the progression of this disease provides a strong rationale for its use as a research tool. Atherosclerosis is a chronic inflammatory disease of the arteries, and LTB4 is a potent pro-inflammatory mediator found within atherosclerotic plaques. nih.govnih.govconditionmed.org
The LTB4 pathway is involved in multiple stages of atherogenesis. LTB4 promotes the recruitment and infiltration of leukocytes, particularly monocytes and neutrophils, into the vascular wall, a critical initiating event. nih.gov It also enhances the expression of adhesion molecules on endothelial cells, further facilitating leukocyte transmigration. nih.gov Within the plaque, LTB4 contributes to foam cell formation and the release of other pro-inflammatory cytokines. nih.govpsu.edu Studies have shown a positive correlation between LTB4 levels in the blood and the severity of atherosclerotic disease. viamedica.pl
Given that this compound is a stable and potent agonist of the BLT1 receptor, it serves as an invaluable tool for dissecting the specific contributions of the LTB4/BLT1 axis to atherosclerosis. By using this compound in experimental models, researchers can precisely stimulate this pathway to investigate its downstream effects on plaque development, stability, and its role in ischemic complications such as myocardial infarction and stroke. nih.gov
Table 3: Role of the LTB4 Pathway in Atherosclerosis
| Process | Role of LTB4 Pathway | Reference |
| Leukocyte Recruitment | Potent chemoattractant for monocytes and neutrophils. | nih.gov |
| Endothelial Adhesion | Enhances expression of endothelial adhesion molecules. | nih.gov |
| Plaque Inflammation | Stimulates release of pro-inflammatory cytokines. | nih.govpsu.edu |
| Disease Correlation | Positive correlation between blood LTB4 levels and atherosclerosis severity. | viamedica.pl |
Synthetic Methodologies and Derivative Development for Advanced Research Probes
Chemical Synthesis Pathways for Leukotriene B4-3-aminopropylamide
This compound is a synthetic analog of Leukotriene B4, a potent lipid mediator in inflammation. myskinrecipes.com The synthesis of LTB4 itself is a complex, multi-step process that has been achieved through various convergent and stereoselective strategies. rsc.org The creation of LTB4-3-aminopropylamide involves the chemical modification of the C-1 carboxylic acid group of the parent LTB4 molecule.
The general principle for synthesizing LTB4-3-aminopropylamide is the formation of an amide bond between the carboxyl group of LTB4 and the primary amine of 3-aminopropanol. This typically requires an initial activation of the carboxylic acid, for instance, by converting it to an active ester or an acid chloride. This activated intermediate is then reacted with 3-aminopropanol under controlled conditions to yield the final amide product, LTB4-3-aminopropylamide. The terminal amino group of the propylamide chain provides a reactive handle for further conjugation, making it an ideal precursor for the development of advanced research probes.
Design and Production of Fluorophore-Conjugated Analogs
The development of fluorescently labeled LTB4 analogs has provided an invaluable alternative to radioligands, offering a safer and more versatile method for studying receptor biology.
The synthesis of fluorescent LTB4 derivatives is achieved by conjugating a fluorophore to the terminal amino group of LTB4-3-aminopropylamide. The process is a straightforward and efficient chemical reaction. It typically involves reacting LTB4-APA with an amine-reactive form of a fluorescent dye, such as the succinimidyl ester (or NHS-ester) of an Alexa Fluor™ dye.
In this reaction, the primary amine on the 3-aminopropylamide moiety acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond, covalently linking the LTB4 analog to the fluorescent dye, and releases N-hydroxysuccinimide as a byproduct. The reaction is often carried out at a slightly alkaline pH to ensure the primary amine is deprotonated and thus sufficiently nucleophilic. This method allows for the production of various fluorescent LTB4 probes, such as those conjugated with Alexa Fluor 488 (green fluorescence) or Alexa Fluor 568 (orange fluorescence).
Fluorophore-conjugated LTB4 analogs are powerful tools for a range of fluorescence-based applications. These probes have been successfully used to label and visualize the high-affinity LTB4 receptor, BLT1, on the surface of cells.
Key Applications:
Confocal Microscopy and Flow Cytometry: Fluorescent LTB4 derivatives allow for the direct visualization of receptor distribution and localization. Studies have shown that these fluorescent ligands colocalize with BLT1 receptors expressed on cell membranes.
Fluorescence Polarization (FP) Assays: FP is a solution-based, homogeneous technique used to monitor binding events. The binding of a small fluorescent ligand (like an Alexa Fluor™-conjugated LTB4) to a larger protein (like the BLT1 receptor) causes a decrease in the rotation of the fluorophore, leading to an increase in fluorescence polarization. This method is highly amenable to high-throughput screening (HTS) for the discovery of new BLT1 receptor ligands, as it allows for the rapid assessment of the displacement of the fluorescent probe by unlabeled test compounds.
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to study ligand-receptor interactions with high precision. For example, FRET has been observed between an orange fluorescent LTB4 analog and an enhanced green fluorescent protein (EGFP)-tagged BLT1 receptor, confirming their direct interaction.
The table below summarizes the properties of two exemplary fluorescent LTB4 analogs and their interaction with the BLT1 receptor.
| Derivative | Fluorophore | Agonist Activity (EC50) | Receptor Binding (Kd) |
| Green Fluorescent LTB4 | Alexa Fluor 488 | 40 nM | Not Reported |
| Orange Fluorescent LTB4 | Alexa Fluor 568 | 68 nM | 66 nM |
| Unmodified LTB4 | N/A | 4.5 nM | Not Reported |
Radiolabeled Analog Synthesis and Application in Receptor Binding Assays
Radioligand binding assays remain a gold standard for quantifying the affinity of ligands for their receptors. While fluorescent analogs offer many advantages, radiolabeled probes are crucial for high-sensitivity binding studies.
The most commonly used radiolabeled ligand for studying LTB4 receptors is tritiated LTB4 ([3H]LTB4). nih.gov The synthesis of high-specific-activity [3H]LTB4 can be achieved from a tritiated precursor, such as [3H]arachidonic acid, using enzymatic methods. researchgate.net
These radiolabeled ligands are essential for receptor binding assays, which are used to determine the binding affinity (Ki or IC50 values) of unlabeled compounds, including LTB4-3-aminopropylamide and other synthetic analogs. nih.govnih.gov In these competitive binding assays, the radiolabeled ligand ([3H]LTB4) is incubated with cells or membranes expressing the target receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity. For instance, such assays have been used to demonstrate that fluorescent LTB4 analogs can effectively displace [3H]LTB4 from the BLT1 receptor. nih.gov
Structure-Activity Relationship (SAR) Studies for Novel Ligand Discovery
The development of novel and selective ligands for the LTB4 receptors relies on a detailed understanding of their structure-activity relationships (SAR).
SAR studies have provided critical insights into the structural features of LTB4 analogs that govern their binding affinity and selectivity for the BLT1 receptor over the low-affinity BLT2 receptor. LTB4-3-aminopropylamide itself is a potent and highly selective BLT1 receptor ligand. caymanchem.com
Key findings from SAR studies include:
Modification at the C-1 Position: The C-1 carboxylic acid of LTB4 is not strictly required for receptor activation. It can be modified or replaced with other functional groups, such as the 3-aminopropylamide moiety, without abolishing agonist activity. Furthermore, large, bulky groups like fluorophores can be attached at this position, indicating that this region of the ligand extends out of the primary binding pocket of the BLT1 receptor.
Receptor Selectivity: The modification at the C-1 position significantly influences receptor selectivity. LTB4-3-aminopropylamide demonstrates a dramatic preference for the BLT1 receptor over the BLT2 receptor, as shown by its binding affinities.
The following table presents the binding affinities (Ki) of LTB4-3-aminopropylamide for both BLT1 and BLT2 receptors, highlighting its selectivity.
| Compound | BLT1 Receptor Ki (nM) | BLT2 Receptor Ki (nM) | Selectivity (BLT2 Ki / BLT1 Ki) |
| This compound | 5.1 | 1,227 | ~240-fold |
This high selectivity underscores the importance of the C-1 amide modification for targeting the BLT1 receptor specifically. Studies on other synthetic analogs, where different parts of the LTB4 scaffold have been altered, have further shown that modifications to the carbon backbone can also lead to dramatic increases in receptor binding affinity, guiding the design of new and more potent ligands. nih.gov
Rational Design Strategies for Enhanced Antagonist or Agonist Properties
The development of advanced research probes derived from Leukotriene B4 (LTB4), such as this compound, hinges on rational design strategies aimed at modulating their interaction with the high-affinity BLT1 and low-affinity BLT2 receptors. These strategies leverage a deep understanding of the structure-activity relationships (SAR) of the parent LTB4 molecule and its receptors to engineer derivatives with enhanced potency, selectivity, and specific agonist or antagonist profiles.
A foundational aspect of this rational design involves identifying the key structural components of LTB4 that are critical for receptor binding and biological activity. Research into the SAR of LTB4 has demonstrated that several features are crucial for its function. These include the primary carboxyl group at the C1 position, the specific chirality of the hydroxyl group at C12 (R configuration), and the precise geometry of the double bond at the C6 position (cis configuration). nih.gov Alterations to these elements, such as changing the number of double bonds or modifying the stereochemistry of the hydroxyl group, often result in a significant loss of both receptor binding capacity and biological effect. nih.gov This knowledge forms the basis for designing analogs where specific modifications can be introduced to fine-tune activity.
One successful strategy for enhancing receptor affinity is the introduction of conformational constraints into the flexible LTB4 backbone. By designing analogs based on a preferred, receptor-bound conformation of LTB4, researchers can reduce the entropic penalty of binding, leading to higher affinity. A notable application of this approach involved appending rigid aromatic ring scaffolds to the LTB4 structure. For instance, introducing a quinoline (B57606) ring between carbons 7 and 11 or a pyridine (B92270) ring between carbons 7 and 9 resulted in analogs with dramatically improved receptor binding affinity. nih.gov This strategy proved highly effective, with certain pyridine derivatives exhibiting binding affinities in the low nanomolar to picomolar range. nih.gov
| Compound | Modification Strategy | Receptor Binding Affinity (Ki) |
| LTB4 Analog (Quinoline 3) | Appending a quinoline ring between C7 and C11 | 0.9 µM |
| LTB4 Analog (Quinoline 15) | Further modification of Quinoline 3 with an aromatic ring on the acid side chain | 0.01 µM |
| LTB4 Analog (Pyridine 41) | Appending a pyridine ring between C7 and C9 | 0.001 µM |
| Data sourced from research on structural analogs of leukotriene B4. nih.gov |
Another key rational design approach involves modifying the C1 carboxyl group, a critical pharmacophore for LTB4 activity. The synthesis of this compound is a prime example of this strategy. In this derivative, the terminal carboxylic acid is replaced with an N-(3-aminopropyl)amide group. This specific modification significantly alters the compound's properties, leading to potent and highly selective binding for the BLT1 receptor over the BLT2 receptor. caymanchem.com This selectivity is crucial for developing research probes that can be used to investigate the distinct physiological roles of the two LTB4 receptor subtypes.
| Compound | Receptor Target | Binding Affinity (Ki) |
| This compound | BLT1 | 5.1 nM |
| This compound | BLT2 | 1,227 nM |
| Data highlights the selectivity of this compound for the BLT1 receptor. caymanchem.com |
The ultimate goal of these rational design strategies is to develop molecules that are not only potent and selective but also possess a specific functional profile as either agonists or antagonists. While many modifications enhance binding, achieving antagonist activity often requires more substantial structural changes. For example, in a series of rationally designed pyridine analogs, only one compound demonstrated LTB4 receptor antagonist activity in a functional assay based on intracellular calcium mobilization. nih.gov This highlights the complexity of converting a high-affinity binding molecule into a functional antagonist. Structure-based drug design, aided by the elucidation of the crystal structure of the human BLT1 receptor, provides a powerful tool for this purpose, revealing specific interactions between ligands and receptor residues that are critical for either activation (agonism) or blockade (antagonism). nih.gov
Future Directions and Emerging Research Paradigms
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
The LTB4-BLT1 signaling axis is a key driver in a multitude of complex inflammatory diseases, including rheumatoid arthritis, asthma, and psoriasis. researchgate.netnih.gov A systems biology approach, which integrates multi-omics data (genomics, proteomics, metabolomics) with computational modeling, offers a path to a more holistic understanding of how LTB4-3-aminopropylamide's modulation of the BLT1 receptor impacts these intricate disease networks.
By using LTB4-3-aminopropylamide as a selective probe, researchers can systematically map the downstream consequences of BLT1 activation. This allows for the identification of entire cascades of gene expression changes, protein-protein interactions, and metabolic shifts that are initiated by this single receptor. For instance, studies have shown that LTB4-BLT1 signaling can exacerbate pain by promoting the infiltration of inflammatory monocytes and subsequent cytokine production. researchgate.net In other contexts, such as influenza A virus infection, the same pathway can be protective by suppressing NLRP3 inflammasome activation. nih.gov
A systems-level analysis using a precise tool like LTB4-3-aminopropylamide can help unravel these context-dependent and seemingly contradictory roles. It enables the construction of detailed signaling maps that can predict how targeting the BLT1 receptor might affect the broader biological system, moving beyond a linear understanding of its function to a network-based perspective. This is crucial for anticipating the full spectrum of effects of new therapeutic strategies that target this pathway.
Potential as a Benchmark Ligand in High-Throughput Screening Assays for Leukotriene Receptor Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries for activity against a specific biological target. medinadiscovery.com The identification of novel modulators for the BLT1 receptor requires a reliable benchmark ligand to ensure the quality and accuracy of these screens. LTB4-3-aminopropylamide is exceptionally well-suited for this role due to its specific and potent interaction with the BLT1 receptor. caymanchem.com
In HTS campaigns, LTB4-3-aminopropylamide can be used in several ways:
As a Positive Control: In cell-based assays measuring downstream effects of BLT1 activation (e.g., calcium mobilization or reporter gene expression), LTB4-3-aminopropylamide can serve as a potent agonist to define the maximum possible response of the system.
As a Competitive Ligand: In radioligand binding assays, a labeled version of LTB4-3-aminopropylamide could be used to identify compounds that bind to the same site on the BLT1 receptor. Unlabeled compounds that displace the labeled benchmark are identified as potential hits.
The compound's selectivity for BLT1 over the related BLT2 receptor is a significant advantage, as it allows for the specific targeting of BLT1 in screening assays without the confounding effects of BLT2 activation. nih.gov This ensures that the identified hits have a higher probability of being selective for the intended target.
Table 1: Properties of Leukotriene B4-3-aminopropylamide Supporting its Use in HTS
| Property | Description | Relevance to High-Throughput Screening |
| High Potency | Acts as a potent agonist at the BLT1 receptor. caymanchem.com | Enables a strong and clear signal in functional assays, providing a robust benchmark for assay validation and hit characterization. |
| Receptor Selectivity | Binds with high affinity to the BLT1 receptor but not the BLT2 receptor. nih.gov | Allows for the specific screening of BLT1 modulators, reducing false positives from off-target interactions with BLT2. |
| Chemical Stability | The aminopropylamide modification enhances stability compared to the native LTB4. | Ensures consistency and reliability during prolonged screening runs and storage, which is critical for reproducible results. |
| Known Mechanism | Exerts its effects primarily through the G-protein-coupled receptor BLT1. | Provides a well-defined mechanism of action, facilitating the design of relevant assays and the interpretation of screening data. |
Exploration of Unconventional Receptor Interactions and Off-Target Effects
While LTB4-3-aminopropylamide is valued for its selectivity for the BLT1 receptor, a deeper investigation into its full interaction profile is a critical area for future research. The parent molecule, LTB4, binds to both the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.gov In contrast, LTB4-3-aminopropylamide demonstrates high affinity for BLT1 but notably lacks affinity for BLT2, making it a selective tool. nih.gov
This selectivity is therapeutically relevant because BLT1 and BLT2 can have differing or even opposing functions. For example, BLT1 antagonists are being explored to treat inflammatory diseases, whereas BLT2 agonists could be beneficial for other conditions, as BLT2 deficiency has been shown to worsen diseases in the skin and intestine. researchgate.netnih.gov
Beyond the known leukotriene receptors, research points to other potential interactions. One study reported that LTB4-3-aminopropylamide can also act as an inhibitor of the P2Y7 receptor, an effect not documented for native LTB4. Furthermore, the parent compound LTB4 has been shown to act as an endogenous agonist for the intracellular nuclear receptor PPAR-α, linking inflammatory signaling with metabolic regulation. nih.gov Whether LTB4-3-aminopropylamide can also interact with PPAR-α or other intracellular targets remains an open and important question. Exploring these unconventional and off-target effects is crucial for a complete understanding of the compound's biological activity and for interpreting experimental results accurately.
Table 2: Comparative Receptor Binding Profile
| Compound | Primary Target (High Affinity) | Secondary/Other Targets |
| Leukotriene B4 (LTB4) | BLT1 Receptor researchgate.netnih.gov | BLT2 Receptor researchgate.netnih.gov, PPAR-α (intracellular) nih.gov |
| This compound | BLT1 Receptor caymanchem.comnih.gov | P2Y7 Receptor (inhibitor) , No significant affinity for BLT2 nih.gov |
Development of Novel Therapeutic Strategies Based on BLT1 Modulation
The LTB4/BLT1 pathway is a well-established therapeutic target for a wide range of inflammatory conditions, and research continues to uncover new possibilities. researchgate.net The development of BLT1 antagonists has been a major focus for treating diseases characterized by excessive neutrophil infiltration. ersnet.org However, the role of BLT1 is nuanced.
Recent studies indicate that activation of the LTB4-BLT1 axis can be beneficial in certain contexts, such as enhancing host defense. During severe influenza infection, LTB4-BLT1 signaling was found to be protective by attenuating excessive inflammation via suppression of the NLRP3 inflammasome. nih.gov This suggests that for specific infectious diseases, a BLT1 agonist could be a viable therapeutic strategy to modulate the immune response and reduce immunopathology.
This compound, as a potent and selective BLT1 agonist, is an invaluable pharmacological tool to explore these possibilities. It can be used in preclinical models to:
Investigate the therapeutic potential of BLT1 activation in various infectious disease models.
Elucidate the precise mechanisms by which BLT1 activation modulates immune cell function in different pathological settings. iu.edu
Help define the patient populations or disease stages where a BLT1 agonist might be beneficial, versus those where an antagonist would be more appropriate.
By providing a means to selectively activate BLT1, LTB4-3-aminopropylamide helps researchers dissect the dual roles of this pathway in both driving inflammation and coordinating host defense, paving the way for more sophisticated and context-specific therapeutic strategies.
Q & A
Q. What are the established methods for synthesizing Leukotriene B4-3-aminopropylamide (LTB4-APA), and how do structural modifications impact its stability?
LTB4-APA is synthesized via amide bond formation between Leukotriene B4 (LTB4) and 3-aminopropylamine. Key steps include enzymatic catalysis (e.g., using modified leukotriene A4 hydrolase mutants to avoid suicide inactivation) and purification via reverse-phase HPLC. Structural stability is influenced by the 3-aminopropylamide group, which reduces susceptibility to oxidative degradation compared to native LTB4 . Methodological rigor requires validating purity (>95%) using LC-MS and NMR, as described in analytical chemistry guidelines .
Q. How can researchers quantify LTB4-APA in biological samples, and what are common pitfalls in detection?
Quantification typically employs ELISA with anti-LTB4 antibodies, but cross-reactivity with other leukotriene metabolites (e.g., 20-hydroxy-LTB4) necessitates validation via LC-MS/MS. Sample preparation involves solid-phase extraction to isolate LTB4-APA from plasma or urine. Pitfalls include matrix effects (e.g., lipid interference) and enzymatic degradation during storage; thus, samples should be stored at -80°C with protease inhibitors .
Q. What in vitro and in vivo models are standard for studying LTB4-APA’s proinflammatory effects?
In vitro: Human neutrophils or murine macrophages are treated with LTB4-APA (10–100 nM) to assess chemotaxis (Boyden chamber) and reactive oxygen species (ROS) production (fluorescence assays). In vivo: Zymosan-induced peritonitis in mice evaluates leukocyte infiltration, with LTB4-APA administered intraperitoneally (1–10 µg/kg). BLT1/BLT2 receptor knockout models are critical to distinguish receptor-specific effects .
Advanced Research Questions
Q. How can conflicting data on LTB4-APA’s receptor specificity be resolved in experimental design?
Contradictory results often arise from differential activation of BLT1 (pro-inflammatory) versus BLT2 (anti-nociceptive) receptors. To resolve this:
- Use selective antagonists (e.g., LY255283 for BLT1, CP-105696 for BLT2) in dose-response studies.
- Employ calcium flux assays in HEK293 cells transfected with individual receptors.
- Validate findings in dual-receptor knockout models to isolate signaling pathways .
Q. What experimental strategies mitigate isomerization artifacts during LTB4-APA synthesis?
Tyr-378 mutations in leukotriene A4 hydrolase (e.g., Y378F) reduce enzyme suicide inactivation but increase isomerization risk (e.g., Δ6-trans-Δ8-cis-LTB4). Mitigation strategies include:
- Optimizing reaction temperature (4°C) and pH (7.4) to limit side reactions.
- Post-synthesis purification using chiral chromatography to separate isomers.
- Structural confirmation via tandem MS and nuclear Overhauser effect (NOE) NMR .
Q. How should researchers address discrepancies in LTB4-APA’s pharmacokinetic profiles across species?
Species-specific differences in metabolism (e.g., cytochrome P450 activity) require:
- Parallel studies in human hepatocytes and murine models.
- Tracking metabolites (e.g., 18-carboxy-dinor-LTB4) via stable isotope labeling.
- Adjusting dosages based on allometric scaling (e.g., mg/m² body surface area) to improve translational relevance .
Q. What methodological controls ensure reproducibility in LTB4-APA-induced inflammation studies?
Key controls include:
- Sham-treated animals to account for surgical stress in in vivo models.
- Batch-to-batch compound validation (purity, endotoxin levels <0.1 EU/mg).
- Standardized housing conditions (e.g., circadian rhythm, diet) to minimize immune variability. Data should adhere to ARRIVE guidelines for transparent reporting .
Methodological Best Practices
- Synthesis & Storage : Use argon atmosphere during synthesis to prevent oxidation. Store lyophilized LTB4-APA at -80°C with desiccants to extend shelf life .
- Data Analysis : Apply mixed-effects models to account for inter-animal variability in in vivo studies. Use false discovery rate (FDR) correction for high-throughput omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
